4-Amino-1-(4-C-azido-2',3',5'-tri-O-(2-methylpropanoyl)-beta-D-ribofuranosyl)pyrimidin-2(1H)-one monohydrochloride
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Overview
Description
Balapiravir hydrochloride is an experimental antiviral drug that acts as a polymerase inhibitor. It was initially developed for the treatment of chronic hepatitis C virus infection and later studied for its potential use in treating dengue fever . The compound is a nucleoside analog that inhibits ribonucleic acid synthesis mediated by the RNA polymerase non-structural protein 5B .
Preparation Methods
Synthetic Routes and Reaction Conditions
Balapiravir hydrochloride is synthesized through a series of chemical reactions involving the formation of a nucleoside analog. . The synthetic route typically involves:
- Formation of the nucleoside analog core.
- Introduction of the azido group.
- Esterification with isobutyric acid.
Industrial Production Methods
The industrial production of Balapiravir hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Large-scale esterification reactions.
- Purification steps to remove impurities.
- Quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Balapiravir hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted analogs .
Scientific Research Applications
Balapiravir hydrochloride has been extensively studied for its antiviral properties. Its applications include:
Chemistry: Used as a model compound for studying nucleoside analogs and their chemical properties.
Biology: Investigated for its effects on viral replication and cellular processes.
Medicine: Explored as a potential treatment for chronic hepatitis C virus infection and dengue fever.
Industry: Utilized in the development of antiviral drugs and therapeutic agents
Mechanism of Action
Balapiravir hydrochloride exerts its effects by inhibiting the RNA polymerase non-structural protein 5B, which is essential for viral RNA synthesis. The compound is a prodrug that is converted to its active form, R1479, after uptake from the gastrointestinal tract. This active form inhibits the replication of the hepatitis C virus by interfering with the RNA synthesis process .
Comparison with Similar Compounds
Balapiravir hydrochloride is unique among nucleoside analogs due to its specific inhibition of the RNA polymerase non-structural protein 5B. Similar compounds include:
Sofosbuvir: Another nucleoside analog used for the treatment of hepatitis C virus infection.
Ribavirin: A broad-spectrum antiviral nucleoside analog.
Remdesivir: An antiviral drug used for the treatment of COVID-19
Balapiravir hydrochloride stands out due to its specific target and the unique mechanism of action involving the conversion to its active form .
Properties
CAS No. |
690270-65-6 |
---|---|
Molecular Formula |
C21H31ClN6O8 |
Molecular Weight |
531.0 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-azido-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate;hydrochloride |
InChI |
InChI=1S/C21H30N6O8.ClH/c1-10(2)17(28)32-9-21(25-26-23)15(34-19(30)12(5)6)14(33-18(29)11(3)4)16(35-21)27-8-7-13(22)24-20(27)31;/h7-8,10-12,14-16H,9H2,1-6H3,(H2,22,24,31);1H/t14-,15+,16-,21-;/m1./s1 |
InChI Key |
RAJFQMDUVDHLII-PYZPAVLJSA-N |
SMILES |
CC(C)C(=O)OCC1(C(C(C(O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-].Cl |
Isomeric SMILES |
CC(C)C(=O)OC[C@@]1([C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-].Cl |
Canonical SMILES |
CC(C)C(=O)OCC1(C(C(C(O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-].Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
R-1626; RO-4588161; R1626; RO4588161; R 1626; RO 4588161 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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